molecular formula C9H10INO2 B1402730 (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol CAS No. 1346446-89-6

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

Cat. No. B1402730
M. Wt: 291.09 g/mol
InChI Key: ZFAPERIRUSRQTI-UHFFFAOYSA-N
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Description

“(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol” is a chemical compound with the empirical formula C9H10INO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular weight of this compound is 291.09 . The SMILES string, which represents the structure of the molecule, is OCc1cc(I)nc2CCCOc12 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Solvolysis Reactions : The synthesis and solvolysis reactions of pyridinium derivatives, such as 3,4-dihydro-2H-pyrano[3,2-c]pyridinium α-D-N-acetylneuraminoate, provide insights into their reaction mechanisms, showcasing the lack of intramolecular nucleophilic participation by certain groups in these reactions (Knoll & Bennet, 2004).

  • Synthesis of Derivatives : Methods for synthesizing acetyl and iodo derivatives of related compounds, such as 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones, have been explored. This research highlights the versatility of these compounds in chemical synthesis (Nikam & Kappe, 2017).

  • Condensative Cyclization : Studies on the synthesis of pyrano[3,2-f]quinolin-3,10-diones demonstrate the potential of similar compounds in forming complex structures through condensative cyclization (Majumdar, Taher, & Ponra, 2010).

  • Microwave-Assisted Synthesis : The microwave-assisted synthesis of warfarin acetals using related compounds showcases innovative techniques in rapid chemical synthesis (Krstić, Sukdolak, & Solujić-Sukdolak, 2002).

  • Complex Formation : The formation of complexes, such as octahedral complexes involving 2,6-bis(pyrrolidin-2-yl)pyridine derivatives, highlights the potential of these compounds in inorganic chemistry and complexation studies (Cabort et al., 2002).

Catalytic Applications

  • Catalytic Oligomerization : Nickel complexes with bidentate N,O-type ligands, involving similar structural motifs, have been studied for their application in the catalytic oligomerization of ethylene, demonstrating potential industrial applications (Kermagoret & Braunstein, 2008).

  • Vasodilation Properties : Research into the synthesis and vasorelaxant properties of pyrano[3,2-c]pyridine derivatives illustrates the potential biological activity of these compounds, particularly in cardiovascular applications (Girgis, Ismail, & Farag, 2011).

Photochemical and Structural Studies

  • Photochemical Reactions : The study of photochemical reactions of carbohydrates, involving iodinated pyrano derivatives, opens avenues for understanding the impact of light and chemical structure on reaction pathways (Binkley, 1969).

  • Crystal Structure Analysis : Investigations into the crystal structure of pyridin-3-ones and pyridines, which share structural similarities, contribute to the understanding of molecular configurations and potential applications in materials science (Husain et al., 2011).

properties

IUPAC Name

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAPERIRUSRQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=N2)I)CO)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 2
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 3
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 4
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 5
Reactant of Route 5
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Reactant of Route 6
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol

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